2-Bromo-4-ethynylpyridine

Catalog No.
S698994
CAS No.
1196156-17-8
M.F
C7H4BrN
M. Wt
182.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-ethynylpyridine

CAS Number

1196156-17-8

Product Name

2-Bromo-4-ethynylpyridine

IUPAC Name

2-bromo-4-ethynylpyridine

Molecular Formula

C7H4BrN

Molecular Weight

182.02 g/mol

InChI

InChI=1S/C7H4BrN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H

InChI Key

MEYDJNWFFQNNFD-UHFFFAOYSA-N

SMILES

C#CC1=CC(=NC=C1)Br

Canonical SMILES

C#CC1=CC(=NC=C1)Br

Building Block for Diverse Molecules:

2-Br-4-EP serves as a valuable building block for the synthesis of various complex molecules relevant to scientific research. Its bromo group (-Br) and ethynyl group (-C≡CH) offer reactive sites for further chemical transformations, enabling the creation of diverse structures with potential applications in various fields, including:

  • Pharmaceuticals: 2-Br-4-EP can be used to synthesize novel drug candidates targeting various diseases. Its chemical versatility allows for the incorporation of different functional groups, leading to molecules with diverse biological activities [].
  • Agrochemicals: The molecule can be employed in the development of new pesticides, herbicides, or fungicides by introducing specific moieties that target specific pests or pathogens [].
  • Organic Materials: 2-Br-4-EP can contribute to the creation of novel functional organic materials with unique properties, such as electronic conductivity or light-emitting capabilities [].

Exploration of New Reactions and Catalysis:

The presence of the bromo and ethynyl groups in 2-Br-4-EP makes it an interesting molecule for exploring new chemical reactions and catalysts. Researchers can utilize it as a probe molecule to study reaction mechanisms and develop novel catalytic systems for various synthetic transformations [].

2-Bromo-4-ethynylpyridine is a heterocyclic organic compound characterized by the presence of a bromine atom and an ethynyl group attached to a pyridine ring. Its molecular formula is C7H4BrNC_7H_4BrN, and it has a molecular weight of approximately 182.02 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features, which allow for various chemical modifications and interactions.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions, such as halogenation and nitration.
  • Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds, which are important in organic synthesis .

The biological activity of 2-Bromo-4-ethynylpyridine has been explored in various studies. Compounds with similar structures have shown promise as inhibitors for specific enzymes, such as p38α MAP kinase, which is involved in inflammatory processes. This suggests that 2-Bromo-4-ethynylpyridine may also exhibit anti-inflammatory properties or other pharmacological activities through similar mechanisms .

Several synthesis methods exist for producing 2-Bromo-4-ethynylpyridine:

  • Bromination of 4-Ethynylpyridine: This method involves the direct bromination of 4-ethynylpyridine using bromine or a brominating agent like N-bromosuccinimide under controlled conditions.

    Steps include:
    • Dissolving 4-ethynylpyridine in an appropriate solvent.
    • Adding bromine dropwise while stirring.
    • Neutralizing excess bromine and extracting the product .
  • Cross-Coupling Reactions: Utilizing pre-existing ethynyl derivatives with suitable coupling partners can yield 2-Bromo-4-ethynylpyridine through palladium-catalyzed reactions .

The applications of 2-Bromo-4-ethynylpyridine span several fields:

  • Medicinal Chemistry: Its derivatives are being investigated for their potential as therapeutic agents, particularly in treating inflammatory diseases and cancer.
  • Material Science: The compound can serve as a building block in the synthesis of advanced materials, including organic semiconductors and sensors due to its electronic properties .

Interaction studies involving 2-Bromo-4-ethynylpyridine focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures can interact with enzymes and receptors, influencing metabolic pathways and cellular signaling processes. These interactions may lead to significant biological effects, warranting further investigation into their mechanisms of action .

Several compounds share structural similarities with 2-Bromo-4-ethynylpyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-EthynylpyridineEthynyl group at position 2Exhibits different reactivity patterns compared to bromo derivatives .
5-Bromo-2-ethynylpyridineBromine at position 5May show different biological activities due to positional effects .
3-Amino-6-ethynylpicolinonitrileAmino group at position 3Potential for different pharmacological profiles due to amino functionality .
5-Chloro-2-ethynylpyridineChlorine instead of bromine at position 5Different reactivity due to electronegativity differences between chlorine and bromine .

These compounds illustrate the diversity within the pyridine family and highlight how subtle changes in structure can significantly affect chemical behavior and biological activity.

XLogP3

2.1

Wikipedia

2-Bromo-4-ethynylpyridine

Dates

Last modified: 08-15-2023

Explore Compound Types